molecular formula C16H18ClN3O3S B3382342 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 326023-05-6

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B3382342
CAS No.: 326023-05-6
M. Wt: 367.9 g/mol
InChI Key: LKWCJCYQYFZSQT-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an amino group, a chlorophenyl group, and a morpholine ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a halogenated benzene derivative reacts with morpholine.

    Amination: The final step involves introducing the amino group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes depending on its target.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-chlorophenyl)-4-(piperidin-4-yl)benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-amino-N-(2-chlorophenyl)-4-(pyrrolidin-4-yl)benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with other cyclic amines.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-15(13)19-24(21,22)12-5-6-16(14(18)11-12)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWCJCYQYFZSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176885
Record name 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326023-05-6
Record name 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326023-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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